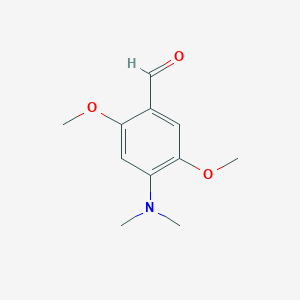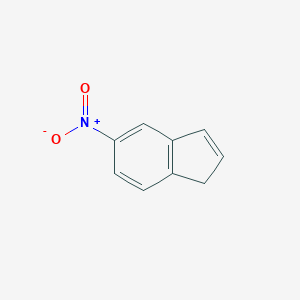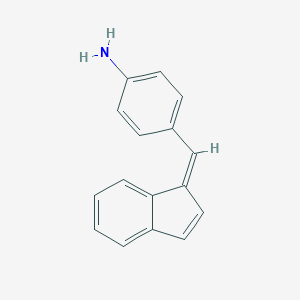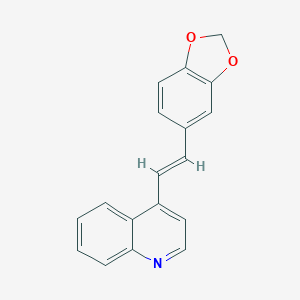
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline, also known as BDVQ, is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. BDVQ is a fluorescent molecule that can be used as a probe for studying biological systems, especially in the field of neuroscience.
Mécanisme D'action
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline is believed to act as a voltage-sensitive fluorescent probe that can detect changes in membrane potential in neurons. It has been shown to selectively label neurons in the brain, allowing researchers to study the activity of specific neuronal pathways. 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has also been shown to bind to specific receptors in the brain, such as the serotonin receptor, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has been shown to have minimal cytotoxicity and is generally well-tolerated by cells and organisms. It has been used in studies to investigate the physiological effects of various drugs and compounds on neuronal activity. 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has also been shown to have a high affinity for specific receptors in the brain, making it an ideal tool for studying the effects of drugs on these receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline is its ability to selectively label neurons in the brain, allowing researchers to study specific neuronal pathways. It is also a relatively simple molecule to synthesize, making it readily available for use in scientific research. However, one limitation of 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline. One area of interest is the development of new fluorescent probes that can selectively label specific types of neurons in the brain. Another potential direction is the use of 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline in drug discovery, as it can be used to screen potential drug candidates for their ability to modulate neuronal activity. Additionally, 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline may have applications in the development of new diagnostic tools for neurological disorders.
Méthodes De Synthèse
The synthesis of 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline involves the reaction of 2-(1,3-benzodioxol-5-yl)acetaldehyde with 4-aminophenylvinylketone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the quinoline ring. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has been extensively studied for its potential applications in various fields, including neuroscience, bioimaging, and drug discovery. 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline is a fluorescent molecule that can selectively label neurons in the brain, making it an ideal probe for studying neuronal activity. It has been used in studies to investigate the role of specific neuronal pathways in various neurological disorders, such as Parkinson's disease and Alzheimer's disease. 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has also been used as a tool for drug discovery, as it can be used to screen potential drug candidates for their ability to modulate neuronal activity.
Propriétés
Numéro CAS |
3253-51-8 |
|---|---|
Nom du produit |
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline |
Formule moléculaire |
C18H13NO2 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoline |
InChI |
InChI=1S/C18H13NO2/c1-2-4-16-15(3-1)14(9-10-19-16)7-5-13-6-8-17-18(11-13)21-12-20-17/h1-11H,12H2/b7-5+ |
Clé InChI |
FHSFBUIJHLVPRQ-FNORWQNLSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=CC=NC4=CC=CC=C34 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC=NC4=CC=CC=C34 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC=NC4=CC=CC=C34 |
Autres numéros CAS |
3253-51-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)

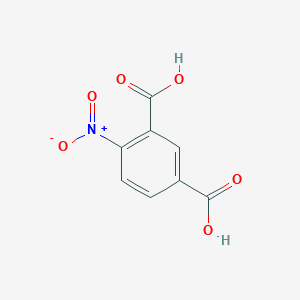
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)

![4-[(E)-2-quinolin-4-ylethenyl]quinoline](/img/structure/B182638.png)
